molecular formula C24H30Cl2N2O3 B000727 Naftopidil dihydrochloride CAS No. 57149-08-3

Naftopidil dihydrochloride

カタログ番号 B000727
CAS番号: 57149-08-3
分子量: 465.4 g/mol
InChIキー: HZVCEQMJXMUXJF-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Naftopidil dihydrochloride is a drug used in benign prostatic hypertrophy which acts as a selective α1-adrenergic receptor antagonist or alpha-1 blocker . It is marketed under the brand name Flivas .


Molecular Structure Analysis

The molecular formula of Naftopidil dihydrochloride is C24H30Cl2N2O3 . The molecular weight is 465.41 .


Chemical Reactions Analysis

Naftopidil shows unique growth-inhibitory effects. It inhibits cell cycle progression not only in cancer cells, but also in fibroblasts and vascular endothelial cells . The inhibition of cell cycle progression is independent of α1-AR expression in cells .


Physical And Chemical Properties Analysis

Naftopidil dihydrochloride has a molecular weight of 465.41 . The detailed physical and chemical properties are not available in the retrieved sources.

科学的研究の応用

  • Cancer Treatment

    • Field : Oncology
    • Application : Naftopidil has been identified as a potential anti-cancer drug. It has shown anti-proliferative and cytotoxic effects on prostate cancer as well as several other cancer types in vitro, ex vivo, and in vivo .
    • Method : The drug is administered to patients and its effects on cancer cells are observed. It has been shown to modulate the expression of Bcl-2 family pro-apoptotic members, which could be used to sensitize cancer cells to targeting therapies and to overcome resistance of cancer cells to apoptosis .
    • Results : Studies have shown that naftopidil can inhibit cancer cell growth when used as a single agent. It has also been found to display anti-cancer properties on different cancer types .
  • Benign Prostatic Hyperplasia Treatment

    • Field : Urology
    • Application : Naftopidil is used for the treatment of lower urinary tract symptoms compatible with benign prostatic hyperplasia .
    • Method : The drug is administered to patients suffering from benign prostatic hyperplasia. It works by reducing prostatic smooth muscle tone and exerting an immediate effect on urinary flow .
    • Results : Clinical trials and prospective studies have demonstrated that naftopidil appears efficient for the treatment of benign prostatic hyperplasia and lower urinary tract symptoms without major adverse effects .
  • Cell Cycle Progression Inhibition

    • Field : Cell Biology
    • Application : Naftopidil has been found to inhibit cell cycle progression not only in cancer cells, but also in fibroblasts and vascular endothelial cells .
    • Method : The drug is administered to cells and its effects on cell cycle progression are observed. It has been found to induce G1 cell-cycle arrest in cells .
    • Results : Studies have shown that naftopidil can inhibit cell growth in various types of cells, suggesting it may have a broad spectrum of cellular cytotoxicity .
  • Tubulin-Binding

    • Field : Molecular Biology
    • Application : Naftopidil has been found to bind to tubulin and inhibit the polymerization of tubulin .
    • Method : The drug is administered to cells and its effects on tubulin polymerization are observed. It has been found to bind directly to tubulin .
    • Results : Studies have shown that naftopidil can inhibit the polymerization of tubulin, suggesting it may have a broad spectrum of cellular cytotoxicity in various types of cells .
  • Double-J Stent-Related Discomfort Treatment

    • Field : Urology
    • Application : Naftopidil has been used to treat discomfort related to double-J stents after a ureteroscopic procedure .
    • Method : The drug is administered to patients who have undergone a ureteroscopic procedure and have a double-J stent. Its effects on stent-related discomfort are observed .
    • Results : Studies have shown that naftopidil can reduce double-J stent-related discomfort, although the results have not been statistically significant .
  • Treatment of Lower Urinary Tract Symptoms
    • Field : Urology
    • Application : Naftopidil is used for the treatment of lower urinary tract symptoms compatible with benign prostatic hyperplasia .
    • Method : The drug is administered to patients suffering from these symptoms. It works by reducing prostatic smooth muscle tone and exerting an immediate effect on urinary flow .
    • Results : Clinical trials and prospective studies have demonstrated that naftopidil appears efficient for the treatment of these symptoms without major adverse effects .
  • Treatment of Hypertension
    • Field : Cardiology
    • Application : Naftopidil is a selective α1-adrenergic receptor antagonist or alpha-1 blocker . This property makes it a potential candidate for the treatment of hypertension.
    • Method : The drug can be administered orally to patients suffering from hypertension. It works by relaxing the blood vessels, allowing blood to flow more easily .
    • Results : While naftopidil is primarily used for the treatment of benign prostatic hyperplasia, its potential in the treatment of hypertension is being explored .

Safety And Hazards

Naftopidil dihydrochloride is toxic and contains a pharmaceutically active ingredient. It is a moderate to severe irritant to the skin and eyes . It should be handled only by personnel trained and familiar with handling potent active pharmaceutical ingredients .

特性

IUPAC Name

1-[4-(2-methoxyphenyl)piperazin-1-yl]-3-naphthalen-1-yloxypropan-2-ol;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N2O3.2ClH/c1-28-24-11-5-4-10-22(24)26-15-13-25(14-16-26)17-20(27)18-29-23-12-6-8-19-7-2-3-9-21(19)23;;/h2-12,20,27H,13-18H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZVCEQMJXMUXJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)CC(COC3=CC=CC4=CC=CC=C43)O.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30Cl2N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Naftopidil dihydrochloride

CAS RN

57149-08-3
Record name Naftopidil dihydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057149083
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NAFTOPIDIL DIHYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6I80E37JBE
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Naftopidil dihydrochloride
Reactant of Route 2
Reactant of Route 2
Naftopidil dihydrochloride
Reactant of Route 3
Reactant of Route 3
Naftopidil dihydrochloride
Reactant of Route 4
Reactant of Route 4
Naftopidil dihydrochloride
Reactant of Route 5
Reactant of Route 5
Naftopidil dihydrochloride
Reactant of Route 6
Reactant of Route 6
Naftopidil dihydrochloride

Citations

For This Compound
20
Citations
W Goto, M Ichikawa, E Tanaka, H Hara, M Araie - Brain research, 2004 - Elsevier
… Similarly, prazosin hydrochloride, naftopidil dihydrochloride, terazosin hydrochloride, and BMY7378 dihydrochloride all inhibited cell death at 1 and 10 μM. However, benoxathian …
Number of citations: 9 www.sciencedirect.com
X Ye, JM Linton, NJ Schork, LB Buck… - Aging cell, 2014 - Wiley Online Library
One goal of aging research is to find drugs that delay the onset of age‐associated disease. Studies in invertebrates, particularly C aenorhabditis elegans, have uncovered numerous …
Number of citations: 133 onlinelibrary.wiley.com
ND Pharma, B Ready-To-Go - 1981 - ndpharmabiotech.net
ND Pharma & Biotech es una empresa líder en invesfigación y desarrollo, que ofrece diferentes soluciones imaginafivas y avanzadas para sectores industriales, profesionales y …
Number of citations: 2 www.ndpharmabiotech.net
TA Atkin, CM Maher, AC Gerlach, BC Gay… - …, 2018 - Wiley Online Library
Objective Many previous studies of drug repurposing have relied on literature review followed by evaluation of a limited number of candidate compounds. Here, we demonstrate the …
Number of citations: 36 onlinelibrary.wiley.com
M Sega - 2003 - trace.tennessee.edu
… The compounds - amiloride HCl, phenamil methane sulfonate, naftopidil dihydrochloride, NPC 1543 7 dihydrochloride, calmidazolium chloride (R24571), 5-(nonoxyl)-tryptamine …
Number of citations: 0 trace.tennessee.edu
SL Sandow, CE Hill - Journal of the autonomic nervous system, 1999 - Elsevier
… -6-azophenyl-2′,4′-disulphonic acid (PPADS) and WB4101 hydrochloride from RBI, caffeine from Ajax Chemicals, ryanodine from Sapphire Biosciences, naftopidil dihydrochloride …
Number of citations: 7 www.sciencedirect.com
J Nakayama, L Tan, Y Li, BC Goh, S Wang… - Elife, 2021 - elifesciences.org
Metastasis is responsible for approximately 90% of cancer-associated mortality but few models exist that allow for rapid and effective screening of anti-metastasis drugs. Current mouse …
Number of citations: 4 elifesciences.org
K Takara, K Yamamoto, M Matsubara, T Minegaki… - PLoS …, 2012 - journals.plos.org
… (Osaka, Japan), and terazosin hydrochrolide, urapidil hydrochloride, naftopidil dihydrochloride, and mitoxantrone dihydrochloride, from Sigma-Aldrich Chemical, Co. (St Louis, MO). 2-(4…
Number of citations: 12 journals.plos.org
PM Conn, E Smith, T Spicer, P Chase… - ASSAY and Drug …, 2014 - liebertpub.com
We describe a phenotypic high throughput screening (HTS) calcium flux assay designed to identify pharmacoperones for the gonadotropin releasing hormone receptor (GnRHR). …
Number of citations: 16 www.liebertpub.com
F Ros, O Taboureau, M Pintore, JR Chretien - Chemometrics and intelligent …, 2003 - Elsevier
A new data mining method, derived from Fuzzy Logic concepts, was developed in order to classify biochemical databases and to predict the activities of large series of untested …
Number of citations: 13 www.sciencedirect.com

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。